molecular formula C21H32N4O3 B12580530 Smac peptido-mimetic 6h CAS No. 642090-92-4

Smac peptido-mimetic 6h

Cat. No.: B12580530
CAS No.: 642090-92-4
M. Wt: 388.5 g/mol
InChI Key: ZVSVRPUZPIDLBB-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Smac peptido-mimetic 6h is a small-molecule compound designed to mimic the natural pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) . Its core function is to antagonize Inhibitor of Apoptosis Proteins (IAPs), a family of proteins whose over-expression is a hallmark of cancer cells and contributes to their resistance to programmed cell death and conventional therapies . By binding to IAPs such as XIAP, cIAP1, and cIAP2, this compound disrupts their ability to inhibit caspase enzymes, thereby restoring the cell's intrinsic apoptosis pathway and promoting the death of cancer cells . The mechanistic action of this mimetic is rooted in its replication of the N-terminal AVPI (Ala-Val-Pro-Ile) binding motif of mature Smac protein . Structural studies have shown that this motif recognizes and binds to a surface groove on the BIR3 domain of XIAP, among other IAPs . This interaction is critical for displacing caspases from IAP-mediated suppression. Furthermore, Smac mimetics can induce the rapid autoubiquitination and proteasomal degradation of cIAP1 and cIAP2 . This degradation can shift signaling from survival to death by promoting the formation of a RIPK1-dependent caspase-8 activating complex in response to autocrine or paracrine Tumor Necrosis Factor-alpha (TNFα) signaling, leading to apoptosis . In research settings, this compound provides a valuable tool for investigating apoptosis resistance mechanisms in various cancer types, including non-small-cell lung cancer, melanoma, and glioblastoma . Its application can sensitize tumor cells to the cytotoxic effects of chemotherapeutic agents, radiation, and immune checkpoint blockade therapy . Studies on related Smac mimetics have demonstrated their potential to not only induce apoptosis but also to arrest the cell cycle, induce necroptosis, and stimulate anti-tumor immune responses, highlighting their multifaceted therapeutic potential . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642090-92-4

Molecular Formula

C21H32N4O3

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-(2-phenylethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H32N4O3/c1-14(2)18(24-19(26)15(3)22)21(28)25-13-7-10-17(25)20(27)23-12-11-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13,22H2,1-3H3,(H,23,27)(H,24,26)/t15-,17-,18-/m0/s1

InChI Key

ZVSVRPUZPIDLBB-SZMVWBNQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCCC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCCC2=CC=CC=C2)NC(=O)C(C)N

Origin of Product

United States

Rational Design Principles and Synthetic Methodologies for Smac Peptido Mimetic 6h

Computational Design Strategies for Smac Mimetics

Computational chemistry has been instrumental in the discovery and optimization of Smac mimetics, including compound 6h. These strategies can be broadly categorized into ligand-based and structure-based drug design approaches.

In the absence of a high-resolution structure of the target protein, ligand-based methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Early efforts in the design of Smac mimetics were guided by the structure of the N-terminal tetrapeptide of Smac, Alanine-Valine-Proline-Isoleucine (AVPI), which is the minimal sequence required for binding to the Baculoviral IAP Repeat (BIR) domains of IAPs.

Pharmacophore modeling, a key LBDD technique, was employed to identify the essential chemical features of the AVPI peptide responsible for its binding affinity. These models typically include key hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of these features. By screening virtual libraries of compounds against this pharmacophore model, chemists can identify novel scaffolds that mimic the binding mode of the native peptide.

With the availability of high-resolution crystal and NMR structures of the BIR3 domain of X-linked Inhibitor of Apoptosis Protein (XIAP) in complex with the AVPI peptide, structure-based drug design became the primary strategy for developing potent Smac mimetics. nih.gov SBDD allows for the direct visualization of the binding interactions between the ligand and the target protein, providing a detailed roadmap for rational drug design.

The design of Smac peptido-mimetic 6h and its analogs was heavily reliant on the crystal structure of the XIAP-BIR3 domain. nih.gov This structural information revealed a conserved binding groove on the surface of the BIR3 domain where the AVPI peptide binds. Key interactions include hydrogen bonds between the peptide backbone and the protein, as well as hydrophobic interactions involving the side chains of the alanine, valine, and isoleucine residues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the development of Smac mimetics, docking simulations were used to screen virtual libraries of compounds and to predict the binding modes of newly designed molecules. medchemexpress.com These simulations helped in prioritizing compounds for synthesis and biological evaluation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, allowing researchers to study the conformational changes and stability of the complex over time. MD simulations can help to refine the binding mode predicted by docking and to estimate the binding free energy of a ligand, providing a more accurate prediction of its potency.

Peptidomimetic Design Concepts Applied to Smac Mimetics

Peptidomimetics are small molecules that are designed to mimic the structure and function of peptides but with improved pharmacological properties, such as increased stability and cell permeability. The design of this compound incorporated several key peptidomimetic design concepts.

The core principle behind the design of all Smac mimetics is the mimicry of the N-terminal AVPI motif of the Smac protein. nih.gov This tetrapeptide sequence is responsible for the high-affinity binding to the BIR domains of IAPs. nih.gov The design of this compound focused on creating a non-peptidic scaffold that could present the key pharmacophoric elements of the AVPI peptide in the correct spatial orientation for optimal binding to the XIAP-BIR3 domain.

The following table summarizes the key interactions of the AVPI motif with the XIAP-BIR3 domain that were mimicked in the design of this compound.

AVPI ResidueKey Interactions with XIAP-BIR3Mimicked by in Smac Mimetics
Alanine (P1) The N-terminal amine forms a crucial hydrogen bond. The methyl side chain fits into a small hydrophobic pocket.A primary amine group and a small alkyl substituent on the scaffold.
Valine (P2) The side chain occupies a larger hydrophobic pocket.A larger hydrophobic group, often aromatic or cycloalkyl.
Proline (P3) Induces a turn conformation in the peptide, which is critical for proper positioning of the other residues.A rigid scaffold that constrains the conformation of the molecule.
Isoleucine (P4) The side chain makes extensive hydrophobic contacts.A hydrophobic group designed to fill the corresponding pocket.

A major challenge in peptidomimetic design is to overcome the inherent flexibility of peptides, which often results in a loss of entropy upon binding to their target. To address this, this compound incorporates a rigid diazaspiro[5.5]undecane scaffold. This spirocyclic core serves to conformationally constrain the molecule, pre-organizing the key binding groups in a bioactive conformation. nih.gov This reduction in conformational flexibility can lead to a significant increase in binding affinity.

The use of a conformationally constrained scaffold also helps to improve other drug-like properties, such as metabolic stability and cell permeability. The specific design of the diazaspiro[5.5]undecane scaffold in compound 6h was guided by molecular modeling studies to ensure an optimal fit within the binding groove of the XIAP-BIR3 domain.

The following table presents a selection of Smac peptido-mimetics from the same series as 6h and their reported binding affinities for the XIAP-BIR3 protein, illustrating the structure-activity relationship.

CompoundModifications to the ScaffoldBinding Affinity (Ki, nM) for XIAP-BIR3
Smac AVPI peptide Native peptide~580
Compound 6a Phenylacetyl group at N9>100,000
Compound 6d (S)-N-(tert-Butoxycarbonyl)alanyl group at N92,700
Compound 6h (S)-N-((S)-2-(tert-Butoxycarbonyl)amino-3-phenylpropanoyl)alanyl group at N9350
Compound 6j (S)-N-((S)-2-(tert-Butoxycarbonyl)amino-3-(naphthalen-2-yl)propanoyl)alanyl group at N924

Data adapted from Sun, H., et al. (2005). Bioorganic & medicinal chemistry letters, 15(3), 793–797. nih.gov

Strategies for Enhancing IAP Binding Affinity and Selectivity

The primary goal in the rational design of Smac mimetics is to replicate and enhance the binding of the N-terminal tetrapeptide of the native Smac protein, which consists of the amino acid sequence Alanine-Valine-Proline-Isoleucine (AVPI). This sequence binds to a conserved groove on the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the BIR3 domain of X-linked IAP (XIAP), thereby disrupting the IAPs' ability to inhibit caspases. nih.govembopress.org

Several key strategies are employed to improve the binding affinity and selectivity of these peptidomimetics:

Structure-Based Design: High-resolution crystal and NMR structures of the Smac AVPI peptide bound to the XIAP BIR3 domain have been fundamental. nih.gov These structures reveal critical hydrogen bonds and hydrophobic interactions that guide the design of mimetics. For instance, the N-terminal alanine's amino group forms a crucial hydrogen bond, and its methyl side chain fits into a small hydrophobic pocket. nih.gov

Modification of the AVPI Sequence: Systematic modifications of the four key residues have been explored.

P1-Alanine: The natural methyl side chain of alanine or a slightly larger ethyl group (from 2-aminobutyric acid) is preferred for optimal binding. Replacing it with smaller (Glycine) or more polar (Serine) residues can lead to a significant loss in binding affinity. nih.gov

P2-Valine: This position is more tolerant of substitutions, allowing for the introduction of various amino acid residues without a major loss of affinity. nih.gov

P3-Proline & P4-Isoleucine: These residues are often replaced with conformationally constrained scaffolds. This strategy aims to lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. Bicyclic and diazabicyclic core structures have been successfully incorporated to mimic the turn structure induced by the Pro-Ile sequence. researchgate.netresearchgate.net

Increasing Selectivity: While many Smac mimetics are pan-IAP inhibitors, efforts have been made to develop compounds with selectivity for specific IAPs (e.g., cIAP-1/2 vs. XIAP) or even specific BIR domains. nih.govnih.gov This can be achieved by exploiting subtle differences in the binding grooves of the different IAP proteins. For example, some novel mimetics have demonstrated unique selectivity for Melanoma IAP (ML-IAP) over XIAP. nih.gov Bivalent mimetics, which link two AVPI-mimicking motifs, can concurrently target both the BIR2 and BIR3 domains of XIAP, leading to extremely high affinity and potency. nih.gov

Synthetic Pathways and Optimization for this compound

The creation of complex peptidomimetics like Smac mimetic 6h requires sophisticated synthetic strategies to ensure high yield, purity, and correct stereochemistry.

The synthesis of Smac mimetics often involves a combination of peptide chemistry and complex organic synthesis. Two primary approaches are:

Solid-Phase Peptide Synthesis (SPPS): This is a common method for creating the linear peptide backbone. It is ideal for shorter sequences and allows for automation. conceptlifesciences.com However, for complex peptidomimetics with non-natural scaffolds, a purely solid-phase approach may not be feasible.

Solution-Phase Synthesis (or Liquid-Phase Peptide Synthesis, LPPS): This classical approach is highly versatile and often necessary for constructing complex core scaffolds or when scaling up production. conceptlifesciences.comteknoscienze.com Many reported syntheses of Smac mimetics are multi-step linear sequences performed in solution. nih.gov

The synthesis of a typical constrained Smac mimetic involves several critical transformations:

Peptide Coupling: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to form the amide bonds.

Protecting Group Strategy: Orthogonal protecting groups are essential. The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for amines are commonly used in peptide synthesis. Acid-labile or hydrogenation-labile groups are used for side-chain protection.

Scaffold Synthesis: For constrained mimetics, a significant portion of the synthesis is dedicated to creating the central scaffold that replaces parts of the AVPI peptide. This can involve reactions like intramolecular cyclizations, ring-closing metathesis, or multi-step construction of bicyclic systems. researchgate.net

Stereochemistry is paramount for biological activity. The precise three-dimensional arrangement of atoms dictates how the mimetic fits into the IAP binding groove.

Stereochemical Control: Asymmetric synthesis techniques are employed to ensure the correct stereoisomer is produced. Chiral starting materials, chiral auxiliaries, or asymmetric catalysts are used to control the stereochemistry at each new chiral center. The dramatic importance of stereochemistry is highlighted in analogues where one stereoisomer can have a binding affinity several orders of magnitude higher than another. nih.gov

Purity: High purity is critical for accurate biological evaluation.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the final peptide or peptidomimetic.

Analysis: Purity is typically assessed by analytical HPLC, and the identity of the compound is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Transitioning a synthetic route from laboratory scale (milligrams) to a larger, manufacturing scale (kilograms) presents significant challenges. teknoscienze.compharmtech.com

Route Scouting: The initial synthetic route may not be suitable for scale-up due to costly reagents, hazardous reactions, or low yields. Process optimization involves developing a more efficient, cost-effective, and safer synthetic pathway. researchgate.net

Parameter Optimization: Key process parameters such as temperature, reaction time, and reagent stoichiometry must be optimized to maximize yield and minimize impurities. ascendiacdmo.com

Minimizing Chromatography: Relying on HPLC for purification on a large scale is expensive and time-consuming. Process development aims to design syntheses where the final product can be isolated by crystallization or extraction, minimizing the need for chromatography.

Waste Reduction: "Green chemistry" principles are increasingly important, focusing on reducing solvent usage and waste generation, which is a major consideration in multi-step syntheses. conceptlifesciences.com

Structure-Activity Relationship (SAR) Studies Guiding Development of this compound

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency of lead compounds. By systematically altering the structure of the peptidomimetic and measuring the effect on IAP binding, researchers can build a detailed understanding of the key molecular interactions. nih.govresearchgate.net The foundational SAR for Smac mimetics is based on the native AVPI tetrapeptide. nih.gov

Key findings from SAR studies have shown:

The N-terminal amine is critical for a hydrogen bond with the BIR3 domain. nih.gov

The P1 position has strict steric limitations, favoring small, hydrophobic side chains.

The P2 and P4 positions contribute to hydrophobic interactions and can be modified to improve properties like cell permeability.

The P3 position is ideal for introducing conformational constraints to pre-organize the molecule for binding.

The table below summarizes representative SAR data for modifications to the Smac peptide sequence, showing the impact on binding to the XIAP BIR3 domain.

PositionModificationRelative Binding Affinity (Compared to AVPI)Rationale for Change in Affinity
P1 (Ala)Glycine (Gly)Decreased (>20-fold loss)Loss of optimal hydrophobic interaction in the S1 pocket.
P1 (Ala)2-Aminobutyric Acid (Abu)Slightly IncreasedEthyl side chain provides slightly improved hydrophobic contact.
P2 (Val)Various Amino AcidsToleratedThe S2 pocket is relatively large and can accommodate different side chains.
-N-methylation (Ala-Val bond)DecreasedDisruption of a structurally important hydrogen bond.
-Bicyclic Scaffold (Pro-Ile mimic)Significantly IncreasedConformational constraint reduces the entropic penalty of binding.

These systematic studies, combining rational design, synthesis, and biological evaluation, have led to the development of highly potent Smac mimetics with nanomolar binding affinities for IAPs, far exceeding the potency of the original AVPI peptide. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of Smac peptido-mimetics is highly sensitive to modifications of the substituents that mimic the side chains of the AVPI motif. Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the optimal chemical features required for potent XIAP inhibition.

For instance, in a series of medchemexpress.comnih.gov bicyclic Smac mimetics, modifications at the position corresponding to the alanine residue of the native peptide have a significant impact on binding affinity. Replacing the methyl group with larger alkyl groups can either enhance or diminish potency. While an ethyl group at this position was found to be three times more potent, an isopropyl group resulted in a tenfold decrease in potency, and an n-propyl group showed no significant binding. This indicates that the hydrophobic pocket accommodating this substituent has specific size constraints.

CompoundModification (at Ala1 position)Relative Potency
Analog 1Methyl1x
Analog 2 (Compound 6)Ethyl3x
Analog 3n-PropylNo appreciable binding
Analog 4Isopropyl0.1x

These findings underscore the importance of fine-tuning the substituents to achieve optimal interaction with the target protein. The potency of these compounds is a direct reflection of how well their chemical features complement the binding site on the XIAP BIR3 domain.

Conformational Analysis and Its Correlation with Binding Efficacy

The foundational principle behind the design of this compound and its analogs is the introduction of conformational rigidity to mimic the bioactive conformation of the native Smac peptide. The bicyclic core serves to lock the molecule into a shape that is pre-disposed for binding to the XIAP BIR3 domain.

Computational modeling and X-ray crystallography studies of related compounds have confirmed that these rigid structures can indeed mimic the bound conformation of the AVPI peptide. However, the degree of mimicry and the resulting binding affinity are dependent on the size of the rings in the bicyclic system. For example, modeling of a medchemexpress.comnih.gov bicyclic structure showed some deviations from the ideal bound conformation of the AVPI peptide, which was hypothesized to account for its binding affinity. In contrast, expanding the six-membered ring to a seven- or eight-membered ring was predicted to allow for a better mimicry of the native peptide's conformation, potentially leading to improved binding.

Bicyclic SystemPredicted Conformational Mimicry of AVPIImplication for Binding Affinity
medchemexpress.comnih.govSome deviationMay limit maximal affinity
nih.govnih.govImproved mimicryPotential for higher affinity
nih.govnih.govImproved mimicryPotential for higher affinity

The crystal structure of a potent Smac mimetic in complex with the XIAP BIR3 domain has provided a structural basis for its high-affinity binding. These studies reveal the precise interactions at the molecular level, showing how the carefully designed substituents engage with specific residues in the binding pocket of XIAP. This detailed structural information is invaluable for the further rational design and optimization of this class of inhibitors.

Molecular Mechanism of Action of Smac Peptido Mimetic 6h

Direct Binding and Inhibition of IAPs

Smac peptido-mimetic 6h functions by directly targeting and binding to members of the IAP family, which are key regulators of apoptosis, often overexpressed in cancer cells. This direct interaction is the initial and critical step in its pro-apoptotic activity.

Interaction with Baculovirus IAP Repeat (BIR) Domains

The inhibitory activity of this compound is mediated through its high-affinity binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins. Specifically, it targets the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP) and the BIR domains of cellular IAP1 (cIAP1) and cIAP2 (cIAP2). aacrjournals.org The N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of the mature Smac protein is crucial for this interaction, and Smac mimetics like 6h are designed to mimic this motif. nih.gov

By occupying the peptide-binding groove on the BIR domains, this compound competitively inhibits the binding of these domains to their natural ligands, such as caspases. For XIAP, the interaction primarily involves the BIR3 domain, which is responsible for inhibiting caspase-9, and the BIR2 domain, which inhibits effector caspases-3 and -7. nih.gov For cIAP1 and cIAP2, binding of the mimetic to the BIR domains initiates a cascade leading to their degradation.

Binding Kinetics and Affinity Measurements

The potency of Smac mimetics is quantified by their binding affinity to the respective BIR domains. While specific kinetic data for compound 6h is part of a broader study, extensive research on similar conformationally constrained Smac mimetics provides a framework for its high affinity. For example, related compounds have been shown to bind to the XIAP BIR3 domain with high affinity, with inhibition constant (Ki) values often in the nanomolar range. One study on a series of bicyclic Smac mimetics reported compounds with Ki values as low as 20 nM for XIAP BIR3.

Compound SeriesTarget DomainBinding Affinity (Ki, nM)
Bicyclic Smac MimeticsXIAP BIR320 - 100
Monovalent Smac MimeticscIAP1 BIR3~15
Monovalent Smac MimeticscIAP2 BIR3~21

Induction of IAP Degradation via Ubiquitination

Beyond simple inhibition by binding, this compound actively promotes the destruction of cIAP1 and cIAP2. This is a key mechanism for its potent single-agent activity in certain cancer cells.

Activation of E3 Ubiquitin Ligase Activity of cIAP1/2

Both cIAP1 and cIAP2 possess a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity. nih.gov Under normal conditions, this activity is auto-inhibited. Upon binding of this compound to the BIR domains of a cIAP molecule, a conformational change is induced. This change relieves the auto-inhibition of the RING domain, leading to the activation of its E3 ligase function. aacrjournals.org This activation results in the auto-ubiquitination of the cIAP1/2 proteins, where they tag themselves for destruction. nih.gov

Role of Proteasomal Degradation in IAP Depletion

Once cIAP1 and cIAP2 are tagged with ubiquitin chains, they are recognized and targeted for degradation by the 26S proteasome. pnas.org This process is rapid, with studies on similar Smac mimetics showing significant depletion of cIAP1 within minutes of cellular exposure. nih.gov The degradation of these IAPs is a critical event that not only removes their direct anti-apoptotic functions but also fundamentally alters cellular signaling pathways, particularly the NF-κB pathway, often sensitizing cancer cells to TNFα-induced apoptosis. aacrjournals.orgnih.gov

Relief of Caspase Inhibition

The ultimate goal of this compound is to restore the cell's natural apoptotic machinery. The final step in its mechanism is the liberation of caspases, the executioner enzymes of apoptosis.

By binding to XIAP, this compound directly blocks the ability of XIAP to bind and inhibit caspases-9, -3, and -7. pnas.org This action removes a critical brake on the apoptotic cascade. Furthermore, the induced degradation of cIAP1 and cIAP2 prevents them from interfering with the formation of the ripoptosome, a death-inducing signaling complex containing RIPK1, FADD, and caspase-8. pnas.orgresearchgate.net The degradation of cIAPs allows for the activation of caspase-8, which can then activate the downstream effector caspases-3 and -7. pnas.org This dual action—directly neutralizing XIAP and promoting the degradation of cIAPs—ensures a robust activation of the caspase cascade, leading to the efficient execution of apoptosis in susceptible cells. aacrjournals.org

Activation of Initiator Caspases (Caspase-9, Caspase-8)

The degradation of cIAPs by this compound is instrumental in the activation of initiator caspases, particularly Caspase-8. The removal of cIAP1/2 allows for the formation of a RIPK1-dependent caspase-8-activating complex. nih.govnih.gov This complex, which also includes the adaptor protein FADD, facilitates the activation of Caspase-8, a key initiator of the extrinsic apoptosis pathway. nih.gov

While XIAP is a potent direct inhibitor of Caspase-9, the initiator caspase of the intrinsic pathway, studies on Smac mimetics suggest that Caspase-9 activation plays a more modest role in the apoptosis induced by these compounds as single agents. nih.govlongdom.org However, by antagonizing XIAP, Smac mimetics do remove a critical brake on Caspase-9 activity. longdom.org Some studies with the Smac mimetic BV6 indicate it can augment Caspase-8-induced apoptosis by causing additional cleavage of Caspase-9. nih.gov

Activation of Effector Caspases (Caspase-3, Caspase-7)

Once initiator caspases are activated, they proceed to activate the effector caspases, primarily Caspase-3 and Caspase-7. The activation of Caspase-8 by the RIPK1-dependent complex directly leads to the cleavage and activation of Caspase-3 and -7. nih.gov Furthermore, Smac mimetics enhance this process by directly antagonizing XIAP, which is a powerful inhibitor of already active Caspase-3 and -7. longdom.orgmdpi.com By binding to the same domain on XIAP that caspases use, Smac mimetics act as competitive inhibitors, ensuring that the effector caspases can carry out their function unimpeded. longdom.org For the most efficient induction of apoptosis, the removal of XIAP's inhibition on Caspase-3 and -7 is crucial. nih.gov

Downstream Apoptotic Events (e.g., DNA Fragmentation, Chromatin Condensation)

The activation of effector caspases like Caspase-3 unleashes the final, destructive phase of apoptosis. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One such key substrate is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Cleavage of PARP by Caspase-3 is a well-established marker of apoptosis. This and other cleavage events lead to downstream phenomena including DNA fragmentation, chromatin condensation, and the breakdown of the nuclear envelope, ultimately resulting in the orderly dismantling of the cell.

Table 1: Key Proteins in this compound-Induced Apoptosis

Protein Class Role in Apoptosis Effect of this compound
cIAP1/cIAP2 Inhibitor of Apoptosis Inhibit caspase activation and regulate NF-κB Targeted for degradation nih.govnih.gov
XIAP Inhibitor of Apoptosis Directly inhibits Caspase-3, -7, and -9 Antagonized/Inhibited longdom.orgmdpi.com
Caspase-8 Initiator Caspase Initiates extrinsic apoptosis pathway Activated via RIPK1-complex formation nih.govnih.gov
Caspase-9 Initiator Caspase Initiates intrinsic apoptosis pathway Inhibition by XIAP is removed longdom.orgnih.gov
Caspase-3/7 Effector Caspase Execute the final stages of apoptosis Activated by Caspase-8; inhibition by XIAP is removed nih.govlongdom.org
RIPK1 Kinase Component of death-inducing signaling complexes Released from cIAP inhibition to form a caspase-8 activating complex nih.govnih.gov

| PARP | DNA Repair Enzyme | Substrate for effector caspases | Cleaved and inactivated nih.gov |

NF-κB Pathway Modulation

The interaction of this compound with cIAP proteins has profound and complex consequences for the Nuclear Factor-kappa B (NF-κB) signaling pathway. cIAPs are critical regulators of both canonical and non-canonical NF-κB signaling, and their degradation can lead to either activation or inhibition of the pathway depending on the context. nih.govpnas.org

Impact of cIAP Degradation on Canonical NF-κB Signaling

Canonical NF-κB signaling, typically activated by stimuli like Tumor Necrosis Factor-alpha (TNF-α), requires cIAPs as essential components of the receptor signaling complex. pnas.org Therefore, the degradation of cIAPs by Smac mimetics can inhibit the canonical NF-κB activation that occurs in response to such stimuli. longdom.org Paradoxically, the degradation of cIAPs also removes the negative regulation on NF-κB Inducing Kinase (NIK), a key component of the non-canonical pathway. nih.govpnas.org This can lead to the activation of NF-κB and the subsequent production and secretion of TNF-α. nih.govpnas.org This newly synthesized TNF-α can then act in an autocrine or paracrine fashion, creating a feedback loop that is central to the apoptotic activity of Smac mimetics in many cancer cells. nih.govnih.gov

Context-Dependent Activation or Inhibition of NF-κB

The effect of this compound on NF-κB is highly context-dependent.

Activation: Smac mimetics robustly activate the non-canonical NF-κB pathway. By inducing the degradation of cIAPs, which constantly target NIK for destruction, they cause NIK to stabilize and accumulate. nih.gov This leads to the processing of the p100 protein to its active p52 form, a hallmark of non-canonical pathway activation. nih.govbiorxiv.org This activation can drive the production of TNF-α, which is often required for the compound's apoptotic effect. nih.gov

Inhibition vs. Pro-Survival: While cIAP degradation can inhibit stimulus-dependent canonical signaling, in some contexts, the resulting NF-κB activation can have a pro-survival effect. For instance, Smac mimetic-mediated NF-κB activation has been shown to protect cancer cells from apoptosis induced by other agents. nih.gov Furthermore, some cancer cells can develop resistance to Smac mimetics by up-regulating cIAP2 in an NF-κB-dependent manner, counteracting the initial degradation. nih.govresearchgate.net

Table 2: Key Proteins in NF-κB Pathway Modulation

Protein Pathway Role Effect of this compound
cIAP1/cIAP2 Canonical & Non-Canonical Regulate NIK degradation; scaffold for canonical signaling Degraded nih.govnih.gov
NIK Non-Canonical Key kinase, activates the non-canonical pathway Stabilized and accumulated nih.gov
p100/p52 Non-Canonical NF-κB protein; p52 is the active form Processed from p100 to p52 nih.govbiorxiv.org

| TNF-α | Cytokine | Activates canonical NF-κB; can induce apoptosis/necroptosis | Production is induced via NF-κB activation nih.govpnas.org |

Necroptosis Pathway Engagement

A significant aspect of the mechanism of Smac mimetics is their ability to induce an alternative form of programmed cell death called necroptosis, particularly in cells that are resistant to apoptosis. mdpi.comnih.gov Necroptosis is a form of regulated necrosis that is dependent on receptor-interacting protein kinases (RIPKs).

When apoptosis is blocked, for example by pharmacological caspase inhibitors or genetic deletion of caspases, treatment with a Smac mimetic can switch the cellular response from apoptosis to necroptosis. nih.govnih.gov This process is critically dependent on an autocrine/paracrine TNF-α loop initiated by the Smac mimetic. nih.gov The engagement of the TNF receptor, in the absence of cIAPs and active caspases, leads to the formation of a necroptosome complex. This complex involves key signaling proteins such as RIPK1 and RIPK3. nih.govnih.gov RIPK3 then phosphorylates and activates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis. nih.gov Phosphorylated MLKL translocates to the plasma membrane, disrupting its integrity and leading to cell death. This ability to engage the necroptosis pathway makes Smac mimetics a promising strategy for overcoming apoptosis resistance in cancer. mdpi.comnih.gov

Table 3: Key Proteins in Necroptosis Pathway Engagement

Protein Class Role in Necroptosis Effect of this compound
RIPK1 Kinase Scaffold protein in necroptosome formation Participates in necroptosome assembly nih.govnih.gov
RIPK3 Kinase Key activator of necroptosis; phosphorylates MLKL Recruited to the necroptosome and activated nih.govnih.gov
MLKL Pseudokinase Executioner of necroptosis Phosphorylated and activated by RIPK3 nih.govnih.gov

| TNF-α | Cytokine | Initiates the extrinsic signal for necroptosis | Production is induced, creating an essential autocrine/paracrine loop nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
Birinapant (B612068)
BV6
Dexamethasone
Enbrel (Etanercept)
Gemcitabine
LCL161
LY294002
Tunicamycin

Role of RIPK1 and RIPK3 in Smac Mimetic-Induced Necroptosis

Necroptosis is a regulated form of necrosis that can be initiated when apoptosis is inhibited. Smac mimetics are potent inducers of this pathway, a process critically dependent on the kinase activities of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and Receptor-Interacting serine/threonine-Protein Kinase 3 (RIPK3).

The process begins when a Smac mimetic binds to and promotes the degradation of cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2). nih.govlongdom.org This action is crucial because cIAPs are E3 ubiquitin ligases that typically mark RIPK1 for ubiquitination, a modification that directs RIPK1 towards pro-survival signaling pathways like NF-κB. nih.gov The degradation of cIAPs by a Smac mimetic liberates RIPK1, allowing it to participate in death-inducing signaling complexes. nih.govpnas.org

In scenarios where apoptosis is blocked, for instance by pharmacological caspase inhibitors or genetic deletion of Caspase-8, the cell redirects its death signaling towards necroptosis. plos.orgnih.gov Freed from cIAP1-mediated regulation, RIPK1 can engage with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs). nih.gov This interaction leads to the formation of a higher-order signaling complex known as the necrosome. mdpi.com

Within the necrosome, RIPK1 and RIPK3 undergo mutual auto- and trans-phosphorylation, leading to their full activation. nih.gov Activated RIPK3 then recruits and phosphorylates the terminal effector of the necroptosis pathway, the Mixed Lineage Kinase domain-Like (MLKL) pseudokinase. nih.govdundee.ac.uk This phosphorylation event is the final licensing step for necroptosis. Phosphorylated MLKL undergoes a conformational change, allowing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents. dundee.ac.uk

Several studies have confirmed that the induction of necroptosis by Smac mimetics in combination with other agents is dependent on RIPK1, RIPK3, and MLKL. nih.gov This dependency highlights the central role of the RIPK1-RIPK3 kinase axis as the core engine driving Smac mimetic-induced necroptotic cell death.

Table 1: Key Proteins in Smac Mimetic-Induced Necroptosis

Protein Function in the Pathway Consequence of Smac Mimetic Action
cIAP1/2 E3 ubiquitin ligases that ubiquitinate RIPK1, promoting survival signaling and inhibiting cell death. Degraded upon binding to Smac mimetic, freeing RIPK1. nih.govlongdom.org
RIPK1 Apical kinase that, when deubiquitinated, can initiate necroptosis by binding to RIPK3. Forms the necrosome with RIPK3. nih.gov
RIPK3 Kinase that is recruited and activated by RIPK1 within the necrosome. Phosphorylates and activates the downstream effector MLKL. nih.govdundee.ac.uk

| MLKL | Pseudokinase and terminal effector of necroptosis. | Oligomerizes and translocates to the plasma membrane upon phosphorylation by RIPK3, causing cell lysis. dundee.ac.uk |

Crosstalk between Apoptosis and Necroptosis Pathways

The cellular response to a Smac mimetic is a critical decision between two distinct forms of programmed cell death: apoptosis and necroptosis. This choice is primarily arbitrated by the activity of Caspase-8 within a signaling hub referred to as Complex IIb. nih.gov

Following treatment with an external stimulus like Tumor Necrosis Factor-alpha (TNF-α) in the presence of a Smac mimetic, the degradation of cIAPs leads to the formation of a cytosolic death-inducing platform. pnas.orgnih.gov This complex, often termed Complex IIb, consists of RIPK1, the adaptor protein FADD (Fas-Associated Death Domain), and pro-Caspase-8. nih.gov

At this juncture, the fate of the cell is determined:

Apoptotic Pathway : If pro-Caspase-8 is present and catalytically active, it undergoes auto-activation. Active Caspase-8 then initiates the apoptotic cascade by cleaving and activating downstream effector caspases, such as Caspase-3 and -7. nih.gov Crucially, a primary function of active Caspase-8 is to cleave and inactivate both RIPK1 and RIPK3. nih.gov This cleavage permanently dismantles the necrosome, thereby acting as a molecular switch that commits the cell to a clean, non-inflammatory apoptotic death and actively suppresses the necroptotic pathway.

Necroptotic Pathway : If Caspase-8 activity is low, or if it is inhibited pharmacologically (e.g., with a pan-caspase inhibitor) or genetically, its ability to cleave RIPK1 and RIPK3 is compromised. nih.govmdpi.com In this state, the kinase activities of RIPK1 and RIPK3 are unchecked. They proceed to phosphorylate each other, forming the active necrosome that subsequently activates MLKL and executes necroptosis. plos.orgnih.gov

Therefore, Smac mimetics prime cells for death by removing the protective functions of IAP proteins. The subsequent cellular context, specifically the functional status of Caspase-8, dictates whether the cell undergoes apoptosis or switches to necroptosis as an alternative death mechanism. mdpi.com This crosstalk provides a fail-safe mechanism for eliminating damaged or unwanted cells, ensuring that if the primary apoptotic pathway is blocked, a potent, albeit more inflammatory, necroptotic pathway can be engaged.

Table 2: Comparison of Apoptosis and Necroptosis Induced by Smac Mimetics

Feature Apoptosis Necroptosis
Key Initiator Active Caspase-8 RIPK1-RIPK3 Kinase Activity nih.gov
Role of RIPK1/RIPK3 Cleaved and inactivated by Caspase-8. nih.gov Form an active kinase complex (necrosome). mdpi.com
Terminal Effector Effector Caspases (e.g., Caspase-3). nih.gov Phosphorylated MLKL. dundee.ac.uk
Cellular Outcome Apoptotic body formation, controlled cell dismantling. Plasma membrane rupture, cell lysis. dundee.ac.uk

| Requirement | Functional Caspase-8. | Inhibited or absent Caspase-8. plos.orgnih.gov |

Table of Mentioned Compounds and Proteins

NameType
This compoundSmall Molecule
RIPK1Protein (Kinase)
RIPK3Protein (Kinase)
MLKLProtein (Pseudokinase)
Caspase-3Protein (Protease)
Caspase-7Protein (Protease)
Caspase-8Protein (Protease)
cIAP1Protein (E3 Ubiquitin Ligase)
cIAP2Protein (E3 Ubiquitin Ligase)
FADDProtein (Adaptor)
NF-κBProtein (Transcription Factor)
SmacProtein (IAP Antagonist)
TNF-αProtein (Cytokine)
zVAD-fmkSmall Molecule (Pan-caspase inhibitor)

Preclinical Efficacy Studies of Smac Peptido Mimetic 6h

In Vitro Cellular Studies

Specific data for Smac peptido-mimetic 6h are not available in the public domain.

Cell Line Sensitivity Profiling (e.g., EC50/IC50 determination)

No EC50 or IC50 data for this compound in any cell lines have been reported in the searched literature.

Apoptosis Induction Assays (e.g., Annexin V, Caspase Activation, PARP Cleavage)

There are no published studies detailing the effects of this compound on apoptosis induction, including Annexin V staining, caspase activation, or PARP cleavage.

Cell Viability and Proliferation Assays

Information regarding the impact of this compound on cell viability or proliferation is not available.

Cell Cycle Analysis

No studies were found that analyzed the effects of this compound on the cell cycle of any cell line.

IAP Degradation Kinetics in Cellular Models

The kinetics of cIAP1, cIAP2, or XIAP degradation in response to treatment with this compound have not been documented.

Gene Expression and Proteomic Profiling in Response to this compound

No gene expression or proteomic profiling data for cells treated with this compound are available in the reviewed literature.

In Vivo Efficacy Studies (Non-Human Animal Models)

General studies on the class of Smac mimetics have demonstrated their capacity to inhibit tumor growth in various preclinical models. longdom.org However, specific data pertaining to "this compound" is not available in the reviewed literature.

Xenograft Models (e.g., Murine models of human disease)

There are no specific xenograft model studies available in the public domain that evaluate the efficacy of a compound explicitly identified as "this compound". Preclinical studies on other Smac mimetics have utilized xenograft models of various cancers, including solid tumors and hematological malignancies, to assess their anti-tumor activity. longdom.org

Genetically Engineered Mouse Models (GEMMs)

No publications detailing the evaluation of "this compound" in genetically engineered mouse models (GEMMs) of cancer were identified. GEMMs are valuable tools in preclinical cancer research as they can more faithfully recapitulate the genetic and biological progression of human cancers.

Pharmacodynamic Biomarker Assessment in Animal Tissues (e.g., IAP levels, caspase activity)

Specific pharmacodynamic biomarker data from animal tissues treated with "this compound" is not available. For the broader class of Smac mimetics, pharmacodynamic studies often assess the degradation of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1 and XIAP, and the activation of caspases, which are key events in the induction of apoptosis.

Histopathological Analysis of Organ Tissues

No histopathological analyses of organ tissues from animals treated with "this compound" have been published. Such analyses are crucial in preclinical studies to evaluate both the anti-tumor effects and the potential off-target toxicities of a novel therapeutic agent.

Tumor Growth Inhibition and Regression Studies

While numerous studies report on the tumor growth inhibition and regression capabilities of various Smac mimetics, no such data could be found for the specific compound "this compound". This type of study is fundamental to establishing the in vivo anti-cancer efficacy of a compound.

Pharmacokinetic Profiles in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of "this compound" in any preclinical species has not been reported in the available literature. Understanding the pharmacokinetics of a drug candidate is essential for its development and for determining appropriate dosing regimens in further studies.

Molecular Interactions and Target Engagement of Smac Peptido Mimetic 6h

Structural Basis of [Identified Smac Peptido-Mimetic] Binding to IAPs

This section would delve into the three-dimensional structural details of the compound's interaction with Inhibitor of Apoptosis Proteins (IAPs).

Specificity and Selectivity for IAP Family Members

This section would focus on the compound's binding preferences among the different members of the IAP family, which is crucial for its biological effects.

Binding Preferences for XIAP, cIAP1, cIAP2, and SurvivinThe differential binding affinity of the Smac mimetic for various IAPs dictates its mechanism of action. This subsection would present quantitative data on binding affinities (e.g., Kᵢ, Kₐ, or IC₅₀ values) for X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and Survivin. The structural features of the mimetic that determine its selectivity for certain IAPs over others would be discussed. An interactive data table would be generated to compare these binding affinities across the IAP family.

Binding Affinity of [Identified Smac Peptido-Mimetic] for IAP Proteins

IAP MemberBinding Affinity (Kᵢ/IC₅₀, nM)Assay Method
XIAP-BIR3 Datae.g., FP, ITC
cIAP1-BIR3 Datae.g., FP, ITC
cIAP2-BIR3 Datae.g., FP, ITC
Survivin Datae.g., FP, ITC

Influence of Cellular Context on Target Engagement

The efficacy of Smac peptido-mimetic 6h in engaging its targets and eliciting a biological response is not solely dependent on its intrinsic binding affinity but is also heavily influenced by the specific cellular environment.

Impact of Protein Levels and Post-Translational Modifications

The expression levels of IAP proteins within a cancer cell are a key determinant of its sensitivity to Smac mimetics. mdpi.comnih.gov Many tumors overexpress IAPs, which contributes to their resistance to apoptosis and chemotherapy. nih.govnih.gov This overexpression makes them prime targets for compounds like this compound. A higher level of the target IAP proteins can provide more binding sites for the mimetic, potentially leading to a more robust biological response.

A critical aspect of the action of Smac mimetics is the induction of post-translational modifications, specifically the ubiquitination of cIAP1 and cIAP2. nih.gov The binding of a Smac mimetic to the BIR domains of cIAP1 relieves an auto-inhibitory mechanism, allowing for the dimerization of its C-terminal RING domain. nih.gov This dimerization is essential for its E3 ligase activity. nih.gov Activated cIAP1 then ubiquitinates itself and other proteins, marking them for proteasomal degradation. nih.govpnas.org

This induced degradation is a key mechanism of action for Smac mimetics. However, the cellular context can create resistance. For instance, after the Smac mimetic-induced degradation of cIAP1, newly synthesized cIAP2, which is an NF-κB target gene, is no longer subject to degradation because its E3 ligase, cIAP1, is absent. pnas.org This can lead to a rebound in cIAP2 levels and subsequent resistance to the apoptotic effects of the Smac mimetic. pnas.org Furthermore, XIAP can also act as an E3 ligase and promote the ubiquitination and degradation of mature Smac, suggesting a complex regulatory interplay between Smac mimetics and the ubiquitin-proteasome system. spandidos-publications.com

Cellular Consequences of Smac Mimetic Target Engagement

Smac Mimetic ActionTarget IAPKey ConsequenceReference
Binding and antagonismXIAPRelease of active caspases-3, -7, and -9 aacrjournals.org
Binding and activationcIAP1/cIAP2Promotion of E3 ligase activity nih.gov
Induced PTMcIAP1/cIAP2Auto-ubiquitination and proteasomal degradation pnas.org
Resistance MechanismcIAP2Up-regulation following cIAP1 degradation pnas.org

Subcellular Localization of this compound

For this compound to engage its intracellular targets, it must first traverse the cell membrane and reach the cytosol, where the IAP proteins reside. wikipedia.orgnih.gov The natural Smac protein is released from the mitochondria into the cytosol in response to apoptotic stimuli. wikipedia.orgnih.gov Smac mimetics are therefore designed to be cell-permeable to mimic this localization. nih.govnih.gov

As a peptido-mimetic, the cellular uptake of this compound can occur through various mechanisms. These can include direct penetration of the cell membrane or various forms of endocytosis. mdpi.comnih.gov The specific pathway of cellular entry can be influenced by the physicochemical properties of the molecule, such as its size, charge, and lipophilicity. unimi.itnih.gov

Once inside the cell, this compound is expected to distribute throughout the cytosol, allowing it to interact with its target IAP proteins. The efficiency of its uptake and its ability to avoid sequestration in organelles like lysosomes are critical for its therapeutic efficacy. researchgate.net The ultimate goal is to achieve a sufficient cytosolic concentration to effectively antagonize the anti-apoptotic functions of the IAPs. youtube.com While specific studies on the subcellular distribution of a particular Smac peptido-mimetic are often part of its detailed preclinical characterization, the general principle for this class of drugs is cytosolic localization to engage with the apoptosis regulatory machinery.

Combinatorial Therapeutic Strategies Involving Smac Peptido Mimetic 6h

Rationale for Combination Therapy with Smac Mimetics

The primary role of IAP proteins, such as cIAP1, cIAP2, and XIAP, is to suppress apoptosis by inhibiting caspases and modulating cell signaling pathways. longdom.org Many cancers overexpress IAPs, which contributes to tumor survival and resistance to treatment. mdpi.comnih.gov Smac mimetics neutralize these IAPs, thereby lowering the threshold for apoptosis induction. nih.govnih.gov This mechanism provides a strong rationale for combining them with other anti-cancer therapies that initiate apoptotic signals.

Synergistic Apoptosis Induction

Smac mimetics can potently synergize with other agents to induce apoptosis. As single agents, many Smac mimetics show limited cytotoxicity in the majority of cancer cells. nih.gov However, they prime the cells for apoptosis, which can then be triggered by a second signal. This synergy often relies on the ability of Smac mimetics to induce the degradation of cIAP1 and cIAP2, which leads to the activation of the NF-κB pathway and subsequent production of tumor necrosis factor-alpha (TNFα). researchgate.netnih.gov This autocrine TNFα signaling then acts on the primed cells to robustly activate the extrinsic apoptotic pathway, leading to caspase-8 activation and cell death. nih.govnih.gov

Studies have demonstrated this synergistic effect when combining Smac mimetics with agents that stimulate TNF superfamily pathways, such as TRAIL (TNF-Related Apoptosis-Inducing Ligand). mdpi.comnih.gov For example, novel Smac mimetics have been shown to work in synergy with TRAIL to inhibit melanoma cell growth by inducing apoptosis. nih.gov Similarly, the Smac mimetic birinapant (B612068) was found to synergistically induce apoptosis when combined with Type I interferons (IFN-α/β) and GM-CSF, which stimulate the production of TNFα by immune cells. aacrjournals.org

Sensitization to Existing Therapeutic Modalities

A key strategy for the use of Smac mimetics is to sensitize cancer cells to conventional treatments like chemotherapy and radiation. mdpi.comaacrjournals.org Many tumor cells that are resistant to these standard therapies do so by upregulating IAPs to block the apoptotic signals generated by treatment-induced cellular damage. By inhibiting these IAPs, Smac mimetics can restore sensitivity. nih.gov

Exogenously expressing the natural Smac protein was shown to sensitize resistant neuroblastoma cells to TRAIL-induced apoptosis, and synthetic Smac peptides have sensitized cancer cells to chemotherapy. mdpi.com This proof-of-principle has been extended to small-molecule Smac mimetics. The compound JP1201 was found to sensitize non-small cell lung cancer (NSCLC) cells to multiple chemotherapies, including doxorubicin (B1662922), gemcitabine, paclitaxel, and vinorelbine, in a synergistic manner. aacrjournals.org Likewise, various Smac mimetics have been shown to be effective radiosensitizers in preclinical models of head and neck, esophageal, and colorectal cancers, as well as glioblastoma. nih.govaacrjournals.orgiiarjournals.orgallenpress.com

Overcoming Resistance Mechanisms

Resistance to cancer therapy is a major clinical challenge, and IAP overexpression is a significant contributing factor. nih.govmdpi.com Tumors may be initially resistant to apoptosis-inducing agents or develop resistance over time. Smac mimetics directly target this resistance mechanism. nih.gov However, cancer cells can also develop resistance to Smac mimetics themselves. One identified mechanism of resistance involves the upregulation of cIAP2 following initial treatment with a Smac mimetic and TNFα. nih.govnih.gov Although the Smac mimetic initially causes cIAP2 degradation, TNFα-induced NF-κB signaling can lead to a rebound in cIAP2 levels, rendering the cells refractory to further treatment. nih.govnih.gov Strategies to overcome this specific resistance involve modulating the NF-κB signal with inhibitors or targeting other pathways, such as PI3K, that can also regulate cIAP2 expression. nih.govnih.gov

Combinations with Conventional Anti-Cancer Therapies

Combining Smac peptidomimetics with established cancer treatments is a promising approach to improve therapeutic outcomes.

Chemotherapeutic Agents (e.g., DNA-Damaging Agents, Antimetabolites)

The combination of Smac mimetics with cytotoxic chemotherapy is a well-explored strategy. mdpi.com Chemotherapeutic agents, particularly DNA-damaging agents and antimetabolites, induce cellular stress that triggers the intrinsic (mitochondrial) apoptotic pathway. mdpi.comnih.gov This process can be blocked by IAPs. Smac mimetics remove this block, allowing the chemotherapy-induced signals to effectively lead to cell death. ijdrug.com

The Smac mimetic BV6 was shown to significantly increase the sensitivity of breast and colorectal cancer cells to the DNA-damaging agent doxorubicin. ijdrug.comijdrug.com This combination resulted in higher cytotoxicity and enhanced apoptosis by decreasing the expression of anti-apoptotic factors. ijdrug.com Another Smac mimetic, JP1201, sensitized NSCLC cells to a range of chemotherapies, including the DNA-damaging agent doxorubicin and the antimetabolite gemcitabine. aacrjournals.org Interestingly, this sensitization was found to be independent of TNF-α, suggesting that in some contexts, the primary mechanism is the direct removal of IAP-mediated caspase inhibition rather than the induction of the extrinsic pathway. aacrjournals.org

Table 1: Preclinical Studies of Smac Mimetics in Combination with Chemotherapeutic Agents
Smac MimeticChemotherapeutic AgentCancer TypeObserved EffectReference
JP1201Gemcitabine, VinorelbineNon-Small Cell Lung Cancer (NSCLC)Synergistic sensitization and reduced in vivo tumor growth. aacrjournals.org
JP1201Doxorubicin, PaclitaxelNon-Small Cell Lung Cancer (NSCLC)Synergistic sensitization in vitro. aacrjournals.org
BV6DoxorubicinBreast and Colorectal CancerIncreased cytotoxicity and enhanced apoptosis. ijdrug.comijdrug.com
Unnamed Smac PeptideCisplatinNon-Small Cell Lung Cancer (NSCLC)Tumor growth regression in vivo. nih.gov

Radiation Therapy

Ionizing radiation is a cornerstone of cancer treatment that primarily works by inducing extensive DNA damage, which in turn activates apoptotic pathways. iiarjournals.org Similar to chemotherapy, tumor cells can resist radiation-induced apoptosis by overexpressing IAPs. Smac mimetics have been investigated as radiosensitizers to overcome this resistance. iiarjournals.orgallenpress.com

The combination of the Smac mimetic BV6 with ionizing radiation in colorectal cancer cells led to significantly enhanced apoptosis, reduced clonogenic survival, and interference with DNA damage repair processes. nih.gov Other Smac mimetics like LCL161 and birinapant have also shown potent radiosensitizing effects in various cancer models, including head and neck squamous cell carcinoma and glioblastoma. aacrjournals.orgallenpress.com The mechanism often involves the activation of the TNFα extrinsic apoptotic pathway, as radiation can increase TNFα production. mdpi.comiiarjournals.org For instance, the combination of Debio 1143 with ablative radiation therapy in a lung cancer model was shown to synergistically inhibit tumor growth, an effect that was partly attributed to converting the radiation-induced TNFα signal from a pro-survival to a cell death signal. aacrjournals.org

Table 2: Preclinical Studies of Smac Mimetics in Combination with Radiation Therapy
Smac MimeticCancer TypeObserved EffectProposed MechanismReference
BV6Colorectal CancerEnhanced apoptosis and reduced clonogenic survival.Interference with DNA repair, increased caspase activation. nih.gov
LCL161Esophageal & Head and Neck CancerSynergistic induction of apoptosis.Promotion of the extrinsic apoptotic pathway via TNFα. aacrjournals.orgiiarjournals.org
BirinapantGlioblastomaEnhanced radiosensitivity in vitro and in vivo.Dependent on radiation-induced TNF-α. allenpress.com
Debio 1143Lung & Head and Neck CancerSignificant enhancement of radiosensitization.Increase in autocrine TNF production and caspase-mediated cell death. mdpi.comaacrjournals.org
SM-164Head and Neck Cancer & Breast CancerEffective radiosensitization in vitro and in vivo.Enhanced pro-apoptotic signaling. iiarjournals.org

Combinations with Targeted Therapies

Targeted therapies are designed to interfere with specific molecules necessary for tumor growth and progression. However, cancer cells can develop resistance. Smac mimetics can re-sensitize resistant cells to these agents by targeting the downstream apoptosis machinery.

Kinase Inhibitors (e.g., BRAF, MEK, EGFR, BTK Inhibitors)

Kinase inhibitors block signaling pathways that are often constitutively active in cancer cells, driving proliferation and survival. Combining them with Smac mimetics offers a strategy to counteract the pro-survival signals that lead to resistance.

BRAF/MEK Inhibitors: In cancers like melanoma, resistance to BRAF inhibitors is a significant clinical challenge. Research suggests that Smac mimetics could be a viable strategy for these cases. For instance, the Smac mimetic birinapant has been explored as a potential second-line therapy for melanoma patients who have acquired resistance to BRAF inhibitors. By inhibiting IAPs, birinapant can lower the threshold for apoptosis, potentially restoring sensitivity to BRAF-targeted agents.

EGFR Inhibitors: Epidermal Growth Factor Receptor (EGFR) inhibitors are used in non-small cell lung cancer (NSCLC) and colorectal cancer. Resistance, often mediated by mutations in downstream effectors like KRAS, limits their efficacy. Studies have shown that combining an EGFR-targeted therapy with a Smac mimetic can overcome this resistance. In KRAS-mutant colorectal cancer cells, the Smac mimetic SM83 was found to synergize with an EGFR-targeted agent to induce a potent apoptotic response. This combination restored cell death signaling in cells that were otherwise resistant.

BTK Inhibitors: Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, are effective in B-cell malignancies. While direct preclinical studies combining Smac mimetics with BTK inhibitors are not extensively documented in the available research, the underlying principle of dual pathway inhibition is sound. Combining a BTK inhibitor that blocks B-cell receptor survival signaling with a Smac mimetic that primes the cell for apoptosis could theoretically produce a synergistic anti-tumor effect. This remains an area for future investigation.

Smac MimeticCombination Kinase InhibitorCancer ModelKey Research Finding
BirinapantBRAF InhibitorsMelanomaExplored as a potential therapy for acquired resistance by lowering the apoptotic threshold.
SM83EGFR-targeted TRAILKRAS-mutant Colorectal CancerSynergistically induced apoptosis and overcame resistance to EGFR-targeted therapy.

Proteasome Inhibitors

Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib (B1684676), disrupt cellular protein homeostasis, leading to the accumulation of misfolded proteins and triggering cell stress and apoptosis. They are a cornerstone of therapy for multiple myeloma and are used in some lymphomas. The combination with Smac mimetics has been shown to be highly synergistic.

Research in B-cell non-Hodgkin lymphoma (NHL) and diffuse large B-cell lymphoma (DLBCL) has demonstrated that the Smac mimetic BV6 primes cancer cells to killing by proteasome inhibitors. nih.govnih.gov The combination of BV6 and bortezomib or carfilzomib leads to a synergistic induction of cell death. nih.govnih.gov Mechanistically, this synergy involves triggering the mitochondrial pathway of apoptosis through the stabilization of the pro-apoptotic protein NOXA. nih.gov Interestingly, this combination can also engage necroptosis, a form of programmed necrosis, particularly when the apoptotic pathway is blocked. nih.gov This provides an alternative route to cell death, making the combination effective even in apoptosis-resistant cancers. nih.gov

Smac MimeticCombination Proteasome InhibitorCancer ModelKey Research Finding
BV6BortezomibB-cell non-Hodgkin LymphomaSynergistically induced cell death, primarily through necroptosis, overcoming apoptosis resistance. nih.gov
BV6CarfilzomibDiffuse Large B-cell LymphomaSensitized DLBCL cells to proteasome inhibition, triggering mitochondrial apoptosis via NOXA stabilization. nih.gov

HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors alter gene expression by modifying chromatin structure, leading to cell cycle arrest and apoptosis. The combination of Smac mimetics and HDAC inhibitors has shown remarkable synergy in various cancer models.

In ovarian cancer and acute myeloid leukemia (AML), combining Smac mimetics like birinapant, tolinapant, or BV6 with HDAC inhibitors such as panobinostat, entinostat, or SAHA results in a powerful anti-tumor effect. researchgate.netnih.gov The core mechanism of this synergy is the stimulation of an autocrine/paracrine Tumor Necrosis Factor-alpha (TNF-α) signaling loop. mdpi.com The HDAC inhibitor increases the production and secretion of TNF-α, which then acts on the tumor cells. nih.gov The Smac mimetic, by degrading cIAP1 and cIAP2, prevents the pro-survival signaling typically induced by TNF-α and instead switches the signal to one that potently induces apoptosis through caspase activation and NF-kB signaling. researchgate.netmdpi.com

Smac MimeticCombination HDAC InhibitorCancer ModelKey Research Finding
Birinapant, TolinapantPanobinostat, EntinostatOvarian CancerSynergy resulted from increased caspase activation and HDAC inhibitor-mediated TNF-α upregulation. researchgate.net
BV6MS275, SAHAAcute Myeloid Leukemia (AML)Cooperated to trigger apoptosis and suppress long-term clonogenic survival, partly via autocrine TNF-α signaling. nih.gov

Combinations with Immunotherapy Agents

Smac mimetics not only induce tumor cell death but also possess immunomodulatory properties. They can alter the tumor microenvironment and enhance the efficacy of immunotherapies designed to unleash the patient's own immune system against the cancer.

Checkpoint Inhibitors (e.g., PD-1/PD-L1, CTLA-4)

Immune checkpoint inhibitors block proteins that act as "brakes" on the immune system, allowing T-cells to more effectively recognize and attack cancer cells. Combining these agents with Smac mimetics can create a more favorable environment for an anti-tumor immune response.

Studies have shown that Smac mimetics synergize with anti-PD-1 antibodies in models of ovarian cancer, colon cancer, and glioblastoma. researcher.life The Smac mimetic APG-1387, when combined with an anti-PD-1 antibody, significantly inhibited tumor growth and prolonged survival in preclinical models. merckgrouponcology.com The mechanism involves the Smac mimetic inducing tumor cells to secrete inflammatory cytokines, which in turn recruits more immune cells, including CD3+NK1.1+ cells, into the tumor. merckgrouponcology.com This process helps to turn immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to checkpoint inhibition. merckgrouponcology.com The synergy is dependent on both TNF-α and type I interferon signaling, highlighting the multifaceted immunomodulatory effects of Smac mimetics. researcher.life

Smac MimeticCombination Checkpoint InhibitorCancer ModelKey Research Finding
APG-1387Anti-PD-1 AntibodyOvarian Cancer, Colon CancerSynergistic antitumor effects attributed to increased cytokine release from tumor cells and enhanced recruitment of CD3+NK1.1+ immune cells. merckgrouponcology.com
LCL161Immune Checkpoint InhibitorsGlioblastomaCombination produced durable cures in mouse models by increasing cytotoxic T-cell activity and reducing immunosuppressive cells, dependent on TNF-α and Type I IFN. researcher.life

CAR T-cell Therapy (Conceptual Synergies)

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary treatment where a patient's T-cells are engineered to recognize and kill cancer cells. While highly effective in blood cancers, its success against solid tumors has been limited, partly due to the tumors' ability to resist T-cell-mediated killing. Combining Smac mimetics with CAR T-cell therapy is a promising strategy to overcome this resistance.

Preclinical research has demonstrated that Smac mimetics like birinapant and tolinapant can significantly enhance the efficacy of CAR T-cells against solid tumors. nih.gov The primary mechanism is the sensitization of tumor cells to TNF-α, a cytokine released by CAR T-cells upon engaging their target. In the presence of a Smac mimetic, this CAR T-cell-derived TNF-α becomes a potent killer, inducing apoptosis in the target cancer cell.

Crucially, this mechanism also enables "bystander killing." TNF-α secreted by CAR T-cells can diffuse and, in the presence of a Smac mimetic, kill nearby tumor cells that may not even express the CAR target antigen. nih.gov This helps to overcome the problem of antigen heterogeneity, a major cause of relapse after CAR T-cell therapy. Furthermore, some studies suggest that Smac mimetics can also promote the expansion and proliferation of CAR T-cells, further boosting the therapy's effectiveness. nih.gov

Smac MimeticCombination ImmunotherapyCancer ModelConceptual Synergy / Key Research Finding
BirinapantHER2-CAR T-cellsSolid Tumors (e.g., Glioblastoma)Enhanced CAR T-cell antitumor activity in a TNF-α-dependent manner, overcoming antigen heterogeneity through bystander killing.
TolinapantCAR T-cells, CAR-NK cellsVarious CancersPotentiated tumor killing by enhancing TNF-α-dependent cell death and promoting the expansion of CAR T-cells. nih.gov
BirinapantCD19-CAR T-cellsB-cell Acute Lymphoblastic Leukemia (B-ALL)Identified as an effective booster of CAR T-cell function. nih.gov

Mechanistic Basis for Synergistic Effects in Combination Regimens

Without any research findings, the creation of data tables and a detailed analysis as per the user's instructions cannot be fulfilled. Further investigation into this specific compound is required before a comprehensive article can be generated.

Biomarkers and Predictive Models for Response to Smac Peptido Mimetic 6h

Identification of Predictive Biomarkers

Predictive biomarkers are crucial for tailoring Smac mimetic therapy. They encompass a range of molecular characteristics, from the expression levels of direct drug targets to the broader status of cell death and survival pathways.

IAP Expression Levels (Basal and Induced)

Inhibitor of Apoptosis (IAP) proteins are the primary targets of Smac mimetics. Consequently, their expression levels are a logical starting point for biomarker discovery. Smac mimetics function by antagonizing IAPs, particularly X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and IAP2 (cIAP1/cIAP2), thereby promoting apoptosis. aacrjournals.orgnih.govnih.gov

Studies with various Smac mimetics have shown that these compounds induce the degradation of cIAP1 and cIAP2. nih.govpnas.org High basal expression of IAPs has been associated with resistance to chemotherapy and poor prognosis in several cancers, suggesting that tumors overexpressing these proteins might be particularly dependent on them for survival and thus more susceptible to IAP antagonists. aacrjournals.org For instance, the bivalent Smac mimetic birinapant (B612068) showed greater efficacy in cell lines with DNA amplification of cIAP1/2. aacrjournals.org

However, the relationship is not always straightforward. Some cancer cells can develop resistance through the feedback upregulation of cIAP2 following initial Smac mimetic-induced degradation, compensating for the loss of cIAP1 and thereby conferring drug resistance. nih.govaacrjournals.org This induced expression, often driven by the NF-κB pathway, highlights the importance of monitoring both basal and treatment-induced IAP levels. nih.gov

Table 1: IAP Family Proteins as Biomarkers for Smac Mimetic Response

IAP MemberRole in ApoptosisInteraction with Smac MimeticsBiomarker Significance
XIAPDirectly inhibits caspases-3, -7, and -9. aacrjournals.orgBinding is antagonized by Smac mimetics, releasing caspases. aacrjournals.orgnih.govHigh expression may indicate dependency; a key target for sensitization. nih.govnih.gov
cIAP1Regulates NF-κB signaling; ubiquitinates caspases.Binding leads to its rapid proteasomal degradation. nih.govnih.govHigh expression or gene amplification may predict sensitivity. aacrjournals.org Degradation is a key pharmacodynamic marker.
cIAP2Similar functions to cIAP1; involved in NF-κB signaling.Binding leads to its degradation, though rebound expression can occur. nih.govnih.govInitial degradation is expected, but induced rebound expression via NF-κB can be a mechanism of resistance. nih.gov
SurvivinInhibits caspases; regulates cell division.Less directly targeted by some mimetics, but its high expression is a feature of resistant tumors. aacrjournals.orgHigh expression is common in cancer and may indicate a more aggressive phenotype, but its direct predictive value for Smac mimetics is still under investigation.

Status of Apoptotic Pathway Components (e.g., Caspases, BH3 Proteins)

The ultimate goal of Smac mimetics is to activate the caspase cascade, the central executioner of apoptosis. Therefore, the integrity and functionality of the apoptotic machinery are critical determinants of response. Smac mimetics relieve the IAP-mediated inhibition of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7). aacrjournals.orgresearchgate.net

The efficacy of these drugs is often dependent on the activation of the extrinsic apoptotic pathway, which is initiated by death receptors like tumor necrosis factor receptor 1 (TNFR1). nih.gov Smac mimetics can induce the production of TNF-α, which then acts in an autocrine or paracrine fashion to trigger apoptosis in the absence of protective cIAP1/2 signaling. nih.govsemanticscholar.org This leads to the formation of a death-inducing signaling complex (DISC) or a ripoptosome, containing FADD and caspase-8, which initiates the caspase cascade. nih.govresearchgate.net Consequently, the expression and functionality of components like TNFR1, FADD, and caspase-8 are potential biomarkers for sensitivity.

NF-κB Pathway Activation Status

The nuclear factor-kappa B (NF-κB) pathway plays a dual role in the context of Smac mimetic therapy. The degradation of cIAPs by Smac mimetics leads to the stabilization of NF-κB-inducing kinase (NIK) and activation of the non-canonical NF-κB pathway. biorxiv.org This, in turn, can drive the production of TNF-α, which is essential for the pro-apoptotic activity of Smac mimetics in many tumor models. nih.govnih.gov

However, NF-κB is also a potent pro-survival pathway that can induce the expression of anti-apoptotic genes. In some contexts, TNF-α-mediated activation of the canonical NF-κB pathway can upregulate cIAP2, leading to resistance. nih.gov Therefore, the basal activation state of the NF-κB pathway and its dynamic response to Smac mimetics can determine whether the cellular outcome is death or survival. nih.gov Targeting the IKKβ subunit, a key component of the canonical NF-κB pathway, has been shown to sensitize cancer cells to Smac mimetic-induced apoptosis, suggesting that co-inhibition of this survival pathway could be a viable therapeutic strategy. nih.govnih.gov

Mutational Status of Key Genes (e.g., TP53, PTEN)

The mutational landscape of a tumor can profoundly influence its response to therapy. While direct, specific correlations between TP53 or PTEN mutations and the response to Smac peptido-mimetic 6h are not yet firmly established, the functions of these key tumor suppressors are intrinsically linked to the pathways modulated by Smac mimetics.

PTEN: The PTEN tumor suppressor gene is another frequently mutated gene in cancer. researchgate.net PTEN acts as a negative regulator of the pro-survival PI3K/AKT signaling pathway. Loss of PTEN function leads to constitutive activation of AKT, which can promote cell survival and inhibit apoptosis. Since the PI3K/AKT pathway can regulate the expression of apoptotic proteins, its activation status, as determined by PTEN mutations, could influence the cellular response to Smac mimetics. nih.gov Interestingly, studies have shown that mutations in TP53 and PTEN are often mutually exclusive in both the epithelial and stromal compartments of breast carcinomas. nih.gov

Further research is needed to clarify whether the mutational status of TP53, PTEN, or other key cancer genes can serve as a reliable predictive biomarker for Smac mimetic therapy.

Gene Expression Signatures Correlating with Response

Beyond single biomarkers, multi-gene expression signatures may offer a more robust prediction of response to Smac mimetics. Such signatures can capture the complex interplay of various pathways that determine drug sensitivity.

One significant study in pediatric precursor B-cell acute lymphoblastic leukemia (BCP-ALL) identified a characteristic 127-gene expression signature that correlated with high sensitivity to a panel of Smac mimetics, including bivalent compounds like Birinapant and BV6. nih.gov A key gene within this signature was TNFRSF1A, which encodes TNFR1, underscoring the importance of the extrinsic apoptotic pathway for Smac mimetic activity. nih.gov

Further analysis comparing this dataset with others identified a smaller, overlapping set of four differentially regulated genes in sensitive BCP-ALL samples: TSPAN7, DIPK1C, MTX2, and TNFRSF1A. nih.govashpublications.org

Similarly, research in breast cancer has identified a gene signature that predicts response to the Smac mimetic birinapant. wehi.edu.aubreastcancer-news.com This signature was more commonly found in triple-negative breast cancers (TNBCs), a subtype known to be difficult to treat. wehi.edu.aubreastcancer-news.com The genes within this signature were linked to death receptor signaling pathways, again highlighting this pathway's critical role. researchgate.net These findings suggest that such gene signatures could be developed into diagnostic tools to select patients for clinical trials. ashpublications.orgwehi.edu.au

Table 2: Key Genes in Predictive Signatures for Smac Mimetic Sensitivity

GeneCancer TypeExpression in Sensitive TumorsAssociated Pathway
TNFRSF1A (TNFR1)BCP-ALL, Breast CancerUpregulatedExtrinsic Apoptosis / TNF-α Signaling nih.govashpublications.org
TSPAN7BCP-ALLUpregulatedTetraspanin family, cell signaling nih.govashpublications.org
DIPK1C / FAM69CBCP-ALLUpregulatedLipid kinase family nih.govashpublications.org
MTX2BCP-ALLDownregulatedMitochondrial protein import nih.govashpublications.org

Development of Predictive In Vitro Models

The development of robust preclinical models is essential for understanding the mechanisms of action of Smac mimetics and for testing predictive biomarkers. A variety of in vitro models, primarily based on panels of human cancer cell lines, have been employed.

These models are used to:

Assess Single-Agent Activity: Cell line panels from diverse cancer types (e.g., leukemia, lymphoma, osteosarcoma, glioblastoma) are screened to identify sensitive and resistant lines. nih.gov For example, the Pediatric Preclinical Testing Program (PPTP) evaluated the Smac mimetic LCL161 against a panel of 23 pediatric cancer cell lines, finding the highest sensitivity in T-cell ALL and anaplastic large cell lymphoma lines. nih.gov

Investigate Mechanisms of Resistance: Resistant cell lines can be generated through prolonged exposure to a Smac mimetic. aacrjournals.org Comparing these resistant lines to their sensitive parental counterparts allows for the identification of resistance mechanisms, such as the downregulation of TNFα production or the upregulation of survival pathways. nih.govaacrjournals.org

Test Combination Therapies: In vitro models are crucial for identifying synergistic combinations. Smac mimetics have been shown to sensitize cancer cells to conventional chemotherapies, TRAIL, and other targeted agents. nih.govnih.govaacrjournals.org Cell culture systems allow for high-throughput screening of various drug combinations to prioritize the most promising ones for further in vivo testing.

Validate Biomarkers: A panel of cell lines with known molecular characteristics (e.g., IAP expression levels, mutational status) can be used to correlate these features with sensitivity to Smac mimetics, thereby validating potential predictive biomarkers. aacrjournals.orgnih.gov

These in vitro systems, ranging from simple monolayer cultures to more complex co-culture and 3D models, are indispensable tools for advancing the clinical development of this compound and related compounds.

Lack of Specific Research Data for "this compound" Prevents Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data for the compound "this compound" within the contexts requested in the article outline. Specifically, no dedicated studies were found that investigate the use of organoids, patient-derived xenografts (PDX), various 'omics' approaches (genomics, transcriptomics, proteomics, phosphoproteomics, metabolomics), or computational and machine learning models for predicting response to this particular compound.

While there is a body of research on other Smac mimetics (such as BV6, AT406, LCL161, and Birinapant) and the application of advanced predictive models in that broader context, the strict constraint to focus solely on "this compound" means that an article generated on this basis would not be scientifically accurate and would rely on unwarranted extrapolation.

Therefore, due to the absence of specific data for "this compound," it is not possible to generate the thorough, informative, and scientifically accurate article as instructed. To proceed with this topic, it would be necessary to either broaden the scope to include the wider class of Smac mimetics or to select a different, more extensively researched Smac mimetic compound for which sufficient data is available.

Future Directions and Therapeutic Potential of Smac Peptido Mimetic 6h

Broadening Therapeutic Applications

The utility of IAP antagonists is being conceptually expanded beyond cancer treatment. The intricate involvement of IAPs in cell death, inflammation, and immune regulation suggests that Smac mimetics could be repurposed for a range of other diseases. longdom.orgsemanticscholar.org

Beyond Oncology: Potential in Inflammatory or Autoimmune Diseases

IAP proteins are crucial regulators of inflammatory signaling pathways. researchgate.net They are involved in modulating the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the production of pro-inflammatory cytokines. longdom.org By targeting IAPs, Smac mimetics can influence these signaling cascades. This activity suggests a therapeutic potential for Smac peptido-mimetic 6h in chronic inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis, where current treatments are often suboptimal. researchgate.net

Preclinical studies have highlighted the potential of Smac mimetics in inflammatory, fibrotic, and infectious diseases. semanticscholar.orglongdom.org For instance, inhibiting IAPs could decrease the production of inflammatory cytokines like IL-1β, potentially preventing tissue damage in conditions like sepsis. longdom.org The link between Tumor Necrosis Factor-alpha (TNF-α) and apoptosis is fundamental to the mechanism of several autoimmune diseases, presenting a clear rationale for exploring IAP antagonists in this context. wikipedia.org Furthermore, because some viruses utilize IAPs to prevent the death of infected cells and ensure their own propagation, Smac mimetics could be employed to selectively clear these virally infected cells, as has been explored in models of chronic Hepatitis B virus (HBV) infection. longdom.org

Potential Non-Oncological ApplicationTherapeutic RationaleKey Mediators
Inflammatory Diseases (e.g., IBD, Rheumatoid Arthritis)Modulation of NF-κB and MAPK signaling to reduce pro-inflammatory cytokine production. researchgate.netlongdom.orgNF-κB, MAPK, TNF-α, IL-1β
Autoimmune DiseasesManipulation of TNF-α signaling pathways central to autoimmune pathologies. wikipedia.orgTNF-α, Death Receptors
Fibrotic Diseases (e.g., Pulmonary Fibrosis)Targeting IAPs has shown potential anti-fibrotic activity in preclinical models. longdom.orgIAP-mediated signaling pathways
Infectious Diseases (e.g., Chronic HBV)Clearing of latently infected cells that rely on IAPs for survival. longdom.orgApoptosis pathways in infected cells

Neurodegenerative Disorders (Conceptual Role of Apoptosis)

Excessive or uncontrolled apoptosis is a key feature in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. wikipedia.orgnih.gov This pathological loss of neurons contributes significantly to the progression of these conditions. nih.gov The central nervous system has a very limited capacity for regeneration, making the prevention of neuronal cell death a critical therapeutic goal. nih.gov

Conceptually, the pathways regulated by IAP proteins are potential targets for intervention. While Smac mimetics are designed to promote apoptosis, a deeper understanding of the nuanced roles of different IAP proteins in neuronal survival could pave the way for developing modulators that selectively protect neurons. The activation of caspases, the executioner enzymes of apoptosis, is a hallmark of neurodegeneration. direct-ms.org Since IAPs, particularly X-linked inhibitor of apoptosis protein (XIAP), are direct inhibitors of caspases, modulating their activity could theoretically influence neuronal fate. direct-ms.org Research into the specific roles of IAPs and the non-canonical NF-κB pathway in microglia and neuroinflammation may reveal novel therapeutic avenues for these devastating disorders. researchgate.netmdpi.com

Optimizing Pharmacological Profiles (Conceptual)

The first generation of Smac mimetics has shown promise but also limitations, such as low efficacy when used as single agents. nih.gov Future development, including for compounds like this compound, will focus on refining their pharmacological properties to enhance therapeutic efficacy.

Strategies for Improved Selectivity and Potency

Smac mimetics can be classified as monovalent or bivalent and can have varying affinities for different IAP proteins, such as XIAP, cIAP1, and cIAP2. nih.govmdpi.com For example, birinapant (B612068) and AT-406 preferentially target cIAP1 and cIAP2, whereas LCL161 and GDC-0152 are considered pan-IAP inhibitors. mdpi.com The development of next-generation compounds will likely involve strategies to fine-tune this selectivity.

Research has shown it is possible to design antagonists that are highly selective for cIAP1/2 over XIAP, which could be valuable tools for dissecting the specific roles of these proteins. acs.org Conversely, other efforts have focused on identifying novel scaffolds to develop potent and selective antagonists against XIAP and survivin. doi.org Achieving selectivity can be accomplished by exploiting subtle structural differences in the binding pockets of the Baculovirus IAP Repeat (BIR) domains across the IAP family. acs.org Such optimized potency and selectivity could lead to a wider therapeutic window and a more predictable biological response.

Optimization StrategyApproachPotential Advantage
Enhanced SelectivityDesigning compounds that preferentially bind to specific IAP proteins (e.g., cIAP1/2 vs. XIAP). acs.orgReduced off-target effects; clarification of specific IAP roles.
Increased PotencyModifying chemical structures to achieve low nanomolar binding affinities for target IAPs. plos.orgGreater efficacy at lower concentrations.
BivalencyLinking two IAP-binding motifs to potentially increase avidity and potency. nih.govPotentially more effective IAP degradation and cell death induction.
Targeted Covalent InhibitionDesigning molecules that form a covalent bond with a specific residue on the target IAP.Increased duration of action and potentially greater potency.

Novel Delivery Systems (Conceptual)

A significant challenge in drug development is ensuring the therapeutic agent reaches its target tissue in sufficient concentrations while minimizing systemic exposure. Advances in nanotechnology offer promising solutions for the delivery of Smac mimetics. mdpi.com Encapsulating compounds like this compound in nanoparticle-based systems could improve their solubility, stability, and pharmacokinetic profiles. mdpi.com

These "smart" drug delivery systems can be engineered to specifically target cancer cells by recognizing unique external receptors on the cell surface. youtube.com This targeted approach not only enhances the drug's anti-cancer potency but also reduces toxicity to healthy tissues. mdpi.com Furthermore, advanced systems could be designed to release their payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes, or even external triggers like ultrasound. youtube.com

Integration into Precision Medicine Frameworks

The clinical experience with Smac mimetics has revealed that patient responses can be variable. nih.gov A key future direction is the integration of these therapies into a precision medicine framework, where treatment is tailored to the individual patient based on predictive biomarkers. primescholars.com Identifying patients who are most likely to benefit from treatment with a Smac mimetic is crucial for maximizing efficacy and improving clinical trial success rates. sciomics.de

Several potential biomarkers of response have been investigated. These include the expression levels of the IAP proteins themselves and the presence of an active TNF-α signaling loop, as many Smac mimetics rely on autocrine TNF-α production to induce cell death. nih.gov Research in pediatric acute lymphoblastic leukemia has identified a characteristic gene expression signature that predicts sensitivity to Smac mimetics. researchgate.net The development of validated, multiplex immunoassays to quantitatively measure key apoptosis biomarkers in tumor biopsies will be instrumental in evaluating drug effects and guiding patient selection in clinical trials. aacrjournals.org By stratifying patients based on these molecular markers, Smac mimetics like 6h can be directed toward the populations where they will be most effective. sciomics.de

Addressing Challenges and Limitations in Smac Mimetic Development

The development of Smac mimetics as cancer therapeutics has been a significant area of research, aiming to restore the natural process of programmed cell death, or apoptosis, in tumor cells. nih.govnih.gov These small-molecule inhibitors are designed to mimic the function of the endogenous Second mitochondrial activator of caspases (Smac), a protein that antagonizes Inhibitor of Apoptosis (IAP) proteins. nih.govnih.govnih.gov Despite promising preclinical results, the translation of Smac mimetics into effective clinical treatments has encountered several challenges and limitations.

A primary challenge is the limited efficacy of Smac mimetics when used as a monotherapy. nih.gov Early clinical trials have shown that while these agents are generally well-tolerated, they possess low single-agent efficacy in treating both hematological and solid cancers. nih.govnih.gov This has necessitated a shift towards identifying effective combination therapies to enhance their anti-cancer activity. mdpi.comlongdom.org

Another significant hurdle is the development of resistance to Smac mimetic treatment. nih.gov The complex signaling pathways regulated by IAP proteins mean that cancer cells can develop mechanisms to evade the apoptotic cell death induced by these drugs. nih.gov Overcoming this resistance requires further research into the specific molecular mechanisms at play and the identification of biomarkers that can predict patient response. nih.gov

Furthermore, the mechanism of action of Smac mimetics involves the modulation of the nuclear factor κB (NF-κB) pathway. nih.govnih.gov While activation of the non-canonical NF-κB pathway is part of their anti-tumor effect, Smac mimetics can also stimulate canonical NF-κB activation through tumor necrosis factor-alpha (TNFα). nih.govresearchgate.net This can lead to the production of various cytokines and chemokines, raising concerns about potential adverse effects on normal tissues due to inflammation. nih.govbohrium.com The ubiquitous expression of target IAPs like cIAP1, cIAP2, and XIAP in normal tissues can be a dose-limiting factor. frontiersin.org

The inherent properties of early peptide-based Smac mimetics, such as the N-terminal 7-amino acid peptide fragment of SMAC (Smac N7), also presented challenges, including limited cellular stability and difficulty in crossing the cell membrane. researchgate.net This has driven the development of redesigned, non-peptide small molecules with improved drug-like properties. researchgate.netaacrjournals.org

Key Challenges in Smac Mimetic Development

Challenge Description References
Limited Monotherapy Efficacy Smac mimetics show low effectiveness when used as single agents in clinical trials. nih.govnih.gov
Therapeutic Resistance Cancer cells can develop mechanisms to resist the apoptosis-inducing effects of Smac mimetics. nih.govnih.gov
NF-κB Pathway Activation Stimulation of NF-κB signaling can lead to inflammation and potential adverse effects in normal tissues. nih.govnih.govbohrium.com
Ubiquitous IAP Expression Target IAPs are present in healthy tissues, which can cause side effects and limit dosage. frontiersin.org

| Pharmacokinetic Properties | Early peptide-based versions had poor stability and cell permeability, requiring the design of improved non-peptidic molecules. | researchgate.netaacrjournals.org |

Emerging Research Areas in IAP Biology and Apoptosis Induction

The challenges faced in the clinical application of Smac mimetics have spurred deeper investigation into the fundamental biology of IAP proteins and the intricate regulation of apoptosis. This has opened up several emerging areas of research poised to refine and advance this therapeutic strategy.

A key area of focus is the expanding, pleiotropic roles of IAP proteins beyond their classical function as caspase inhibitors. mdpi.com Research has revealed that IAPs are critical modulators of cell signaling pathways involved in innate immunity, inflammation, and cell migration. nih.govmdpi.com For instance, cIAP1 and cIAP2 are E3 ubiquitin ligases that play a crucial role in TNF receptor signaling, which can lead to either cell survival via NF-κB activation or cell death. nih.govmdpi.com Understanding these diverse functions is critical for predicting the full spectrum of effects of IAP antagonists and for identifying new therapeutic opportunities, potentially in inflammatory and infectious diseases. longdom.org

The development of novel and more specific IAP inhibitors represents another significant research frontier. While current Smac mimetics are designed to broadly target the BIR domains of several IAPs, there is growing interest in creating inhibitors with greater specificity for individual IAP members. nih.govfrontiersin.org A novel approach involves the use of proteolysis targeting chimeras (PROTACs), which are engineered to specifically induce the degradation of target IAP proteins rather than just inhibiting their function. nih.gov This strategy could offer a more potent and definitive way to eliminate these pro-survival proteins from cancer cells. nih.gov

Exploring novel combination therapies remains a central theme in future research. The synergistic potential of combining IAP-targeted treatments with other cancer therapies is a promising avenue. nih.govlongdom.org Preclinical studies have shown that Smac mimetics can enhance the efficacy of conventional chemotherapies, radiotherapy, and other targeted agents like TRAIL receptor agonists, proteasome inhibitors, and immune checkpoint inhibitors. nih.govlongdom.org Future clinical trials will likely focus on rational combinations designed to overcome resistance and improve patient outcomes. nih.govmdpi.com

Finally, research is expanding to include less-studied members of the IAP family. While XIAP, cIAP1, and cIAP2 have been the primary focus, other IAPs such as Survivin and Livin are more tumor-specific and represent promising targets. frontiersin.org The roles of other members like ILP-2, NAIP, and Apollon in cancer are largely unknown, and future research into their expression and function could uncover new therapeutic targets for inducing apoptosis. frontiersin.org

| Targeting Other IAP Members | Focusing on tumor-specific IAPs like Survivin and Livin, and characterizing the role of understudied IAPs. frontiersin.org | Discovery of new therapeutic targets and development of more selective cancer therapies. |

Q & A

Q. Methodological Guidance

  • PICO Example ( ):

    • Population: Breast cancer cells with high cIAP-1 expression.
    • Intervention: this compound + TNF-α.
    • Comparison: TNF-α alone or mimetic alone.
    • Outcome: Caspase-3/7 activation (fold change).
  • FINER Criteria ( ):

    • Feasible: Access to PDX models or clinical samples.
    • Novel: Investigate resistance mechanisms (e.g., XIAP overexpression).
    • Ethical: Use anonymized patient data per IRB guidelines ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.